molecular formula C14H18N2 B13537650 1-methyl-6-(piperidin-3-yl)-1H-indole

1-methyl-6-(piperidin-3-yl)-1H-indole

Katalognummer: B13537650
Molekulargewicht: 214.31 g/mol
InChI-Schlüssel: MVEQZWRCCSPJDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-6-(piperidin-3-yl)-1H-indole is a chemical compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. Indoles are known for their wide range of biological activities and are often found in natural products and pharmaceuticals. The structure of this compound consists of an indole core with a methyl group at the 1-position and a piperidin-3-yl group at the 6-position.

Vorbereitungsmethoden

The synthesis of 1-methyl-6-(piperidin-3-yl)-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1-methylindole with a piperidine derivative in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

1-Methyl-6-(piperidin-3-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

1-Methyl-6-(piperidin-3-yl)-1H-indole has various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 1-methyl-6-(piperidin-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit or activate specific signaling pathways, resulting in changes in cellular processes such as proliferation, apoptosis, or inflammation.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-6-(piperidin-3-yl)-1H-indole can be compared with other similar compounds, such as:

    1-Methyl-6-(piperidin-4-yl)-1H-indole: This compound has a similar structure but with the piperidinyl group at the 4-position instead of the 3-position.

    1-Methyl-6-(piperidin-2-yl)-1H-indole: This compound has the piperidinyl group at the 2-position, leading to different chemical and biological properties.

    1-Methyl-6-(piperidin-3-yl)-1H-pyrrole: This compound has a pyrrole core instead of an indole core, resulting in distinct reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C14H18N2

Molekulargewicht

214.31 g/mol

IUPAC-Name

1-methyl-6-piperidin-3-ylindole

InChI

InChI=1S/C14H18N2/c1-16-8-6-11-4-5-12(9-14(11)16)13-3-2-7-15-10-13/h4-6,8-9,13,15H,2-3,7,10H2,1H3

InChI-Schlüssel

MVEQZWRCCSPJDM-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CC2=C1C=C(C=C2)C3CCCNC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.